

# NDI-101150: A Comparative Analysis of Monotherapy and Combination Therapy Efficacy

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, **NDI-101150**, as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab. The content herein is based on publicly available preclinical and clinical data, designed to offer an objective overview for researchers, scientists, and drug development professionals.

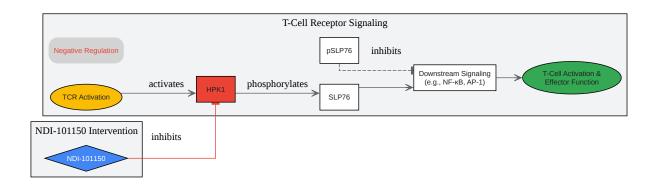
## Introduction

**NDI-101150** is an orally administered, highly selective small molecule inhibitor of HPK1, a key negative regulator of immune cell activation.[1][2] By inhibiting HPK1, **NDI-101150** aims to reactivate the anti-tumor functions of T-cells, B-cells, and dendritic cells, thereby promoting a robust immune response against cancer.[3][4][5] This guide will delve into the efficacy of **NDI-101150** as a standalone treatment and explore the synergistic potential when combined with an immune checkpoint inhibitor.

# Mechanism of Action: The HPK1 Signaling Pathway

HPK1 is a serine/threonine kinase that acts as a negative feedback regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates SLP76, leading to the downstream suppression of T-cell activation and effector functions. **NDI-101150** directly inhibits the kinase activity of HPK1, thereby preventing the phosphorylation of SLP76 and unleashing the full potential of the anti-tumor immune response.





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HPK1 signaling pathway and NDI-101150 mechanism of action.

# Clinical Efficacy: NDI-101150 Monotherapy

The efficacy of **NDI-101150** as a monotherapy has been evaluated in a Phase 1/2, multicenter, open-label clinical trial (NCT05128487) in patients with advanced solid tumors. The most significant clinical activity has been observed in patients with renal cell carcinoma (RCC).[1][6]

## **Efficacy in Renal Cell Carcinoma (RCC)**

The following table summarizes the efficacy data for **NDI-101150** monotherapy in response-evaluable RCC patients from the NCT05128487 trial.[6][7]



Efficacy Endpoint	NDI-101150 Monotherapy (RCC Patients, n=17)	
Objective Response Rate (ORR)	18% (3/17)[6][7]	
Complete Response (CR)	1[7]	
Partial Response (PR)	2[7]	
Clinical Benefit Rate (CBR) (CR + PR + SD ≥6 months)	29% (5/17)[6][7]	
Disease Control Rate (DCR) (CR + PR + SD)	65% (11/17)[6][7]	

## NDI-101150 in Combination with Pembrolizumab

The NCT05128487 trial is also evaluating **NDI-101150** in combination with the anti-PD-1 antibody, pembrolizumab.[8] Preclinical studies have suggested a synergistic effect between HPK1 inhibition and PD-1 blockade.[9]

### **Preclinical Rationale for Combination Therapy**

Preclinical data has demonstrated that the combination of **NDI-101150** and an anti-PD-1 antibody leads to enhanced anti-tumor activity compared to either agent alone.[9] In vivo studies in the murine CT-26 syngeneic tumor model showed that the combination therapy resulted in complete tumor regressions in a significant number of mice.[9] Furthermore, these mice exhibited a durable immune memory response, rejecting tumor re-challenge without further treatment.[9]

## **Clinical Safety of Combination Therapy**

As of the latest data cut-off, the safety profile of **NDI-101150** in combination with pembrolizumab appears comparable to that of **NDI-101150** monotherapy.[8] The most common treatment-related adverse events (TRAEs) for both monotherapy and combination therapy include nausea, vomiting, diarrhea, and fatigue.[3][8]



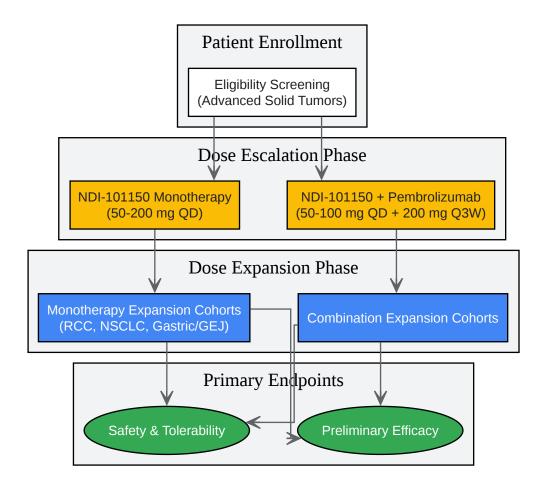
Safety Endpoint	NDI-101150 Monotherapy (N=39)	NDI-101150 + Pembrolizumab (N=7)
Any Grade TRAEs	76.9% (30/39)[3]	Profile recapitulates monotherapy
Grade ≥3 TRAEs	12.8% (5/39)[3]	Data not shown, but profile is similar
Most Common TRAEs	Nausea, vomiting, diarrhea, fatigue[3]	Nausea, vomiting, diarrhea, fatigue

Note: Detailed efficacy data for the combination therapy arm of the NCT05128487 trial have not yet been fully presented.

# **Experimental Protocols Phase 1/2 Clinical Trial (NCT05128487)**

The following diagram illustrates the workflow of the ongoing Phase 1/2 clinical trial of **NDI-101150**.





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Workflow of the NCT05128487 Phase 1/2 Clinical Trial.

Study Design: A multicenter, open-label, Phase 1/2 study consisting of a dose-escalation phase and a dose-expansion phase.[3]

Patient Population: Adult patients with advanced solid tumors who have relapsed or are refractory to standard therapies.[3] Expansion cohorts are enrolling patients with specific tumor types, including renal cell carcinoma (RCC), non-small cell lung cancer (NSCLC), and gastric/gastroesophageal (G/GEJ) cancer.[3][10]

#### Treatment Arms:

Monotherapy: NDI-101150 administered orally once daily in 28-day cycles.[3][10]



 Combination Therapy: NDI-101150 administered orally once daily in combination with pembrolizumab (200 mg) administered intravenously every 3 weeks.[3]

#### Key Assessments:

- Safety: Monitored through the evaluation of adverse events.
- Efficacy: Assessed based on objective response rate (ORR), clinical benefit rate (CBR), and disease control rate (DCR) according to RECIST v1.1.
- Pharmacodynamics: Changes in the tumor immune microenvironment are assessed via tumor biopsies using techniques such as a custom 12-plex immunofluorescence assay.[3][8]
  This assay measures the infiltration of activated CD8+ T-cells and dendritic cells.[3][8]

## **Preclinical In Vivo Efficacy Studies**

Animal Models: Murine syngeneic tumor models, such as CT-26 (colon carcinoma) and EMT-6 (mammary carcinoma), are utilized.[9][11] These models have an intact immune system, which is essential for evaluating immunotherapies.

#### **Experimental Workflow:**

- Tumor cells are implanted into immunocompetent mice.
- Once tumors reach a specified size, mice are randomized into treatment groups: vehicle control, NDI-101150 monotherapy, anti-PD-1 monotherapy, and NDI-101150 in combination with anti-PD-1.
- NDI-101150 is administered orally, typically once daily.[11]
- Tumor growth is monitored and measured regularly.
- At the end of the study, tumors and immune organs may be harvested for further analysis, such as immunophenotyping of tumor-infiltrating lymphocytes.

## Conclusion



NDI-101150 has demonstrated promising clinical activity as a monotherapy in patients with advanced solid tumors, particularly in renal cell carcinoma.[6] The preclinical rationale for combining NDI-101150 with a checkpoint inhibitor like pembrolizumab is strong, with evidence of synergistic anti-tumor effects and the induction of immune memory.[9] The initial clinical data for the combination therapy suggest a manageable safety profile that is consistent with the monotherapy. As more detailed efficacy data from the combination cohorts of the NCT05128487 trial become available, a more complete picture of the therapeutic potential of NDI-101150 in combination with immune checkpoint blockade will emerge. The ongoing research supports the continued development of NDI-101150 as a novel immuno-oncology agent.

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